5-Fluoro-2-(pyrrolidin-1-yl)aniline dihydrochloride
Overview
Description
5-Fluoro-2-(pyrrolidin-1-yl)aniline dihydrochloride is a chemical compound with the molecular formula C10H15Cl2FN2 It is a fluorinated aniline derivative, where a fluorine atom is substituted at the 5th position of the aniline ring, and a pyrrolidine ring is attached to the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(pyrrolidin-1-yl)aniline dihydrochloride typically involves the following steps:
Nitration: The starting material, 5-fluoroaniline, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Pyrrolidine Substitution: The resulting amine is reacted with pyrrolidine under suitable conditions to form 5-Fluoro-2-(pyrrolidin-1-yl)aniline.
Formation of Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by continuous flow reactions for the pyrrolidine substitution. The final product is then purified and crystallized to obtain the dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(pyrrolidin-1-yl)aniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine or fluorine substituents.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amine or fluorine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-(pyrrolidin-1-yl)aniline dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(pyrrolidin-1-yl)aniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and pyrrolidine ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-(methylamino)aniline: Similar structure but with a methylamino group instead of pyrrolidine.
5-Fluoro-2-(dimethylamino)aniline: Contains a dimethylamino group instead of pyrrolidine.
5-Fluoro-2-(piperidin-1-yl)aniline: Similar structure with a piperidine ring instead of pyrrolidine.
Uniqueness
5-Fluoro-2-(pyrrolidin-1-yl)aniline dihydrochloride is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. The fluorine atom enhances its reactivity and binding affinity, making it a valuable compound for various research applications.
Biological Activity
5-Fluoro-2-(pyrrolidin-1-yl)aniline dihydrochloride, a derivative of aniline, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorine atom and a pyrrolidine ring, which may influence its pharmacological properties and interactions with biological targets.
Chemical Structure and Properties
The molecular formula for this compound is C10H13Cl2FN2. Its structure includes:
- A fluorine atom at the 5-position on the aniline ring.
- A pyrrolidine moiety attached to the aniline nitrogen.
This unique structure contributes to its biological activity, particularly in the context of antibacterial and anticancer properties.
Antibacterial Properties
Research indicates that compounds similar to 5-Fluoro-2-(pyrrolidin-1-yl)aniline exhibit significant antibacterial activity. For instance, studies have shown that derivatives with pyrrolidine structures can inhibit the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.0039 mg/mL to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Compound | MIC (mg/mL) | Target Bacteria |
---|---|---|
Compound A | 0.0039 | Staphylococcus aureus |
Compound B | 0.025 | Escherichia coli |
5-Fluoro-2-(pyrrolidin-1-yl)aniline | TBD | TBD |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. For example, compounds with similar structures have demonstrated cytotoxic effects against human leukemia cell lines, with IC50 values indicating effective inhibition of cell proliferation .
Research has shown that certain derivatives can induce apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of DNA Gyrase : Similar compounds have been reported to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication . This inhibition leads to disruption in bacterial growth and replication.
- Interaction with Cellular Pathways : The pyrrolidine ring may facilitate interactions with various cellular targets, influencing pathways related to cell survival and apoptosis.
Case Studies
- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial properties of several pyrrolidine derivatives, including this compound. The results indicated robust activity against E. coli and Klebsiella pneumoniae, with promising MIC values suggesting potential for development as a novel antibiotic .
- Anticancer Screening : In vitro assays conducted on leukemia cell lines revealed that derivatives of anilines with pyrrolidine structures exhibited significant cytotoxicity, with some compounds showing IC50 values lower than standard chemotherapeutics like doxorubicin .
Properties
IUPAC Name |
5-fluoro-2-pyrrolidin-1-ylaniline;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2.2ClH/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13;;/h3-4,7H,1-2,5-6,12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIZENJBVHAWEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)F)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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